molecular formula C9H8F3NO2 B3094556 2,3,5-TRIFLUORO-DL-PHENYLALANINE CAS No. 1259960-60-5

2,3,5-TRIFLUORO-DL-PHENYLALANINE

Cat. No.: B3094556
CAS No.: 1259960-60-5
M. Wt: 219.16 g/mol
InChI Key: XFJKHKSBWXNFRU-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the substitution of three hydrogen atoms on the phenyl ring with fluorine atoms at the 2, 3, and 5 positions. The presence of fluorine atoms significantly alters the chemical and physical properties of the molecule, making it of interest in various scientific fields .

Mechanism of Action

Target of Action

As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, such as large neutral amino acid transporters .

Mode of Action

The exact mode of action of 2,3,5-Trifluoro-DL-Phenylalanine is not well-documented. Given its structural similarity to phenylalanine, it might interact with its targets in a similar manner. Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic fluorination or the use of continuous flow reactors. These methods allow for the efficient and cost-effective production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoro-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trifluoro-DL-phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated phenylalanines. The trifluoromethyl group provides a distinct electronic environment that can enhance the compound’s stability and interaction with biological targets .

Properties

IUPAC Name

2-amino-3-(2,3,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKHKSBWXNFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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